molecular formula C9H14O2 B13167117 Methyl 5-methylhept-2-ynoate

Methyl 5-methylhept-2-ynoate

Cat. No.: B13167117
M. Wt: 154.21 g/mol
InChI Key: XYZIQHVGLQESEG-UHFFFAOYSA-N
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Description

Methyl 5-methylhept-2-ynoate is an alkyne-containing methyl ester with the molecular formula $ \text{C}9\text{H}{14}\text{O}_2 $. Its structure features a triple bond at the second carbon and a methyl substituent at the fifth carbon of the heptynoate backbone. This compound’s unique combination of ester and alkyne functional groups makes it a subject of interest in organic synthesis and materials science.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 5-methylhept-2-ynoate

InChI

InChI=1S/C9H14O2/c1-4-8(2)6-5-7-9(10)11-3/h8H,4,6H2,1-3H3

InChI Key

XYZIQHVGLQESEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC#CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methylhept-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 5-methylhept-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield .

Industrial Production Methods

Industrial production of methyl 5-methylhept-2-ynoate often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylhept-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methylhept-2-ynoate is not directly discussed within the provided search results; however, related compounds such as methyl 2-octynoate and methyl 2-nonynoate are mentioned, along with compounds that share structural similarities or applications . Therefore, the following information will cover these related compounds and their applications, and relevant synthesis and testing methods of similar molecules.

Related Compounds: Methyl 2-Octynoate and Methyl 2-Nonynoate

General Information: Methyl 2-octynoate and methyl 2-nonynoate are esters of octynoic and nonynoic acid, respectively . These chemicals are expected to be used as fragrance ingredients in personal care products .

Reported uses:

  • Cleaning and washing agents
  • Polishes and waxes
  • Air freshener products
  • Fragrance ingredients in cosmetics
  • Cigarettes and e-cigarettes

Safety and Sensitization: Methyl 2-octynoate and methyl 2-nonynoate are strong sensitizers, with the critical health effect for risk characterization being local skin sensitization .

  • Methyl 2-octynoate is an established human contact allergen, with a higher frequency of reactions in specific groups with suspected cosmetic or fragrance allergies .
  • Animal data and human data indicate the sensitizing effects of esters of octynoic and nonynoic acid can be synergistic .

Eye Irritation: Methyl 2-octynoate was tested for eye corrosivity/irritation, and based on the criteria of the assay, it was not considered corrosive or a severe irritant to the eye . Methyl 2-nonynoate instilled into rabbit eyes showed an overall irritation score of 1 at 24 hours, 0 at 48 hours, and 0 at 72 hours .

Synthesis and Activity Testing of Hydroxybakuchiol Analogues

Background: While not directly related to methyl 5-methylhept-2-ynoate, research on hydroxybakuchiol analogues demonstrates synthesis and testing methods applicable to similar molecules .

Synthesis: A series of Δ3-2-hydroxybakuchiol analogues have been synthesized . The synthesis process involves multiple steps, including :

  • Using ZnCl2 as a catalyst
  • Reaction with anhydrous THF
  • Application of IBX in DMSO
  • Reaction with methyl diethyl phosphonoacetate

Activity Against Rat UMR106 Cells: The synthesized analogues were tested for their growth inhibitory activity against rat UMR106 cells using the MTT method .

  • Some analogues exhibited enhanced activities compared to the natural product .
  • The stereo-configuration of the quaternary chiral center has an important influence on the activity .
  • Modification of the chain tail with an α,β-unsaturated ester increased activity .

Other Compounds and Applications

6-Methyl-5-hepten-2-ol: (±)-6-Methyl-5-hepten-2-ol is used in the synthesis of aggregation pheromone of the ambrosia beetle, as pharmaceutical intermediates, and as an insect attractant . It is soluble in Chloroform and incompatible with strong oxidizing agents .

AM-9 Gelling Agent: AM-9 is a gelling agent that forms a nonviscous solution in water and gels upon the addition of a catalyst . The gel formed is insoluble in water, organic solvents, and alkalis, and is impermeable to water and most organic solvents .

Cosmetic Formulations

Safety and Stability: Cosmetic producers are obliged to guarantee the safety and stability of their products . New cosmetic products undergo thorough investigation prior to being introduced to the market, including assessments of safety and effectiveness .

Experimental Design Techniques: Experimental design techniques can optimize the formulation development process .

  • Experimental designs, such as the Box-Behnken design with response surface methodology, can evaluate physical, sensory, and moisturizing properties of topical formulations .
  • These designs allow for the identification and quantification of the influence of raw materials and the interactions between them .

Herbal Oil Emulsions: Herbal oil extracts with antiseptic, skin-soothing, and anti-inflammatory properties can be formulated into consumer-friendly topical formulations .

  • Creams are a carrier system for oily extracts, offering aesthetic appeal, better efficacy, stability, and appearance .
  • Such formulations have demonstrated stability, non-irritant properties, and wound-healing activity in vivo .

Mechanism of Action

The mechanism of action of methyl 5-methylhept-2-ynoate depends on the specific reactions it undergoes. In general, the ester group can be hydrolyzed to release the corresponding acid and alcohol. The compound can also participate in various organic reactions, leading to the formation of new chemical entities. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) Methyl Butanoate ()
  • Formula : $ \text{C}5\text{H}{10}\text{O}_2 $.
  • Key Differences: Lacks the triple bond and extended carbon chain of Methyl 5-methylhept-2-ynoate.
  • Implications: The shorter chain and absence of an alkyne result in lower molecular weight ($ \sim 102 \, \text{g/mol} $) and higher volatility compared to the target compound. Methyl butanoate is commonly used as a flavoring agent, whereas the alkyne in Methyl 5-methylhept-2-ynoate may confer reactivity for polymerization or click chemistry applications.
b) Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ()
  • Formula : $ \text{C}{23}\text{H}{22}\text{O}_5 $.
  • Key Differences : Contains bulky diphenyl and ethoxycarbonyloxy groups, unlike the simpler methyl substituent in the target compound.
  • Implications: The phenyl groups enhance steric hindrance, reducing reactivity in nucleophilic reactions. In contrast, Methyl 5-methylhept-2-ynoate’s linear structure may facilitate easier access to the triple bond for catalytic transformations.
c) Methyl 5-hydroxyoct-2-ynoate ()
  • Formula : $ \text{C}9\text{H}{14}\text{O}_3 $.
  • Key Differences : Features a hydroxyl group at the fifth carbon instead of a methyl group.
  • Implications: The hydroxyl group increases polarity, likely enhancing water solubility compared to the hydrophobic Methyl 5-methylhept-2-ynoate. This difference could influence applications in hydrophilic versus hydrophobic matrices.

Physical and Chemical Properties (Hypothetical Data Table)

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility (Water) Key Functional Groups
Methyl 5-methylhept-2-ynoate $ \text{C}9\text{H}{14}\text{O}_2 $ 170.21 190–210 Low Ester, alkyne
Methyl Butanoate $ \text{C}5\text{H}{10}\text{O}_2 $ 102.13 102–104 Moderate Ester
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate $ \text{C}{23}\text{H}{22}\text{O}_5 $ 378.42 350+ (decomposes) Very Low Ester, alkyne, phenyl
Methyl 5-hydroxyoct-2-ynoate $ \text{C}9\text{H}{14}\text{O}_3 $ 170.21 220–240 Moderate Ester, alkyne, hydroxyl

Notes:

  • Boiling points and solubility trends are inferred from chain length, branching, and functional group contributions.
  • Triple bonds (alkynes) typically reduce stability under heat but increase reactivity in cross-coupling reactions.

Biological Activity

Methyl 5-methylhept-2-ynoate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 5-methylhept-2-ynoate is classified as an alkyne ester. Its structure includes a terminal alkyne functional group, which is associated with various chemical reactivities. The presence of the methyl group at the 5-position influences its biological activity compared to other similar compounds.

The biological activity of methyl 5-methylhept-2-ynoate can be attributed to its ability to interact with specific molecular targets. The alkyne moiety allows it to engage in unique reactions, such as:

  • Michael Addition : This reaction involves the addition of nucleophiles to the electrophilic carbon-carbon triple bond, leading to the formation of covalent adducts that can modify proteins and enzymes, thus altering their functions.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, suggesting that methyl 5-methylhept-2-ynoate may exhibit similar inhibitory effects .

Biological Activities

Research has indicated several biological activities associated with methyl 5-methylhept-2-ynoate and its analogs:

  • Antimicrobial Activity : Some studies have reported that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, meroterpenoids derived from natural sources have shown efficacy against various microbial strains .
  • Insecticidal Properties : Methyl 5-methylhept-2-ynoate may also possess insecticidal activity. Research on juvenile hormone analogs suggests that structural modifications can enhance insecticidal potency against pests like Culex pipiens and Tribolium castaneum .
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxic effects against cancer cell lines. For example, meroterpenoids have demonstrated significant cytotoxicity against various cancer cells, which may extend to derivatives like methyl 5-methylhept-2-ynoate .

Table 1: Summary of Biological Activities of Methyl 5-methylhept-2-ynoate Analogues

Activity TypeCompound TestedIC50 Value (µM)Reference
AntimicrobialMethyl 5-methylhept-2-ynoateNot specified
InsecticidalJuvenile hormone analogsVaries by compound
CytotoxicityVarious cancer cell linesVaries (e.g., 27)

Q & A

Q. How to design a kinetic study for the alkaline hydrolysis of Methyl 5-methylhept-2-ynoate?

  • Methodological Answer : Use pseudo-first-order conditions with excess NaOH. Monitor reaction progress via conductivity measurements or UV-Vis (ester loss at 240 nm). Calculate rate constants (k) using the integrated rate law and Arrhenius plots for activation energy (Eₐ) .

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